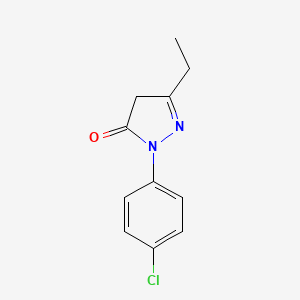
N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide, also known as ABX-1431, is a novel small molecule that has gained attention for its potential therapeutic applications in neurological disorders. ABX-1431 is a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system.
科学的研究の応用
Polyamine Analogue-Induced Programmed Cell Death
A study discusses polyamine analogues, which share functional similarities with the compound , highlighting their role in inducing programmed cell death in cancer cells. This process involves the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and suggests a potential application in developing antitumor agents (H. Ha, P. Woster, J. Yager, R. Casero, 1997).
Reactivity of Oxalamide-Based Carbenes
Research into the reactivity of oxalamide-based carbenes, compounds related to the structure of interest, has been explored for their ability to undergo various reactions, including cyclopropanation. This study provides insight into synthetic applications and the development of new materials or chemical intermediates (M. Braun, W. Frank, C. Ganter, 2012).
Novel Acid-Catalyzed Rearrangement for Synthesis
An innovative synthetic method involving acid-catalyzed rearrangement of certain oxiranes to produce oxalamides has been developed. This methodology hints at synthetic versatility and potential pharmaceutical applications by enabling the creation of diverse oxalamide derivatives (V. Mamedov, V. L. Mamedova, G. Z. Khikmatova, E. Mironova, D. Krivolapov, O. Bazanova, D. Chachkov, S. Katsyuba, I. Rizvanov, S. Latypov, 2016).
Selective Cyclooxygenase-2 Inhibitors
The development of selective COX-2 inhibitors demonstrates the importance of specific substituents, including fluorine atoms, for enhancing selectivity and potency. Such research indicates potential applications in designing anti-inflammatory drugs with improved safety profiles (Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002).
Fluorogenic Assay Development
Studies on developing fluorogenic assays for detecting compounds like methylglyoxal suggest potential biochemical or diagnostic applications. These methodologies could be adapted for monitoring reactions involving N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide or related compounds in biological systems (F. Shaheen, A. Shmygol, N. Rabbani, Paul J Thornalley, 2014).
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-16-4-2-1-3-13(16)11-22-17(24)18(25)23-12-19(9-10-19)14-5-7-15(21)8-6-14/h1-8H,9-12H2,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIVPEWFGCDVRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tert-butyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411994.png)
![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2411995.png)
![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B2411997.png)

![3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2412000.png)
![4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2412002.png)
![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2412004.png)


![3-(4-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412007.png)
![N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2412010.png)
![(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2412011.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2412013.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2412015.png)